

# A Technical Guide to the Physicochemical Properties of MICROCEL® MC-102

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MC12

Cat. No.: B15567640

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of MICROCEL® MC-102, a widely utilized microcrystalline cellulose in the pharmaceutical industry. The information herein is intended to support research, development, and quality control activities by providing detailed specifications, standardized experimental methodologies, and a visual representation of the characterization workflow.

## General Characteristics

MICROCEL® MC-102 is a purified, partially depolymerized alpha-cellulose, manufactured by Roquette.[1][2] It presents as a white, odorless, and tasteless, non-fibrous powder.[1][3][4] This excipient is renowned for its role in direct compression and wet granulation processes in the manufacturing of oral dosage forms such as tablets and capsules. It is practically insoluble in water, dilute acids, and most organic solvents, but slightly soluble in a 5% w/v sodium hydroxide solution.

## Quantitative Physicochemical Properties

The key physicochemical parameters of MICROCEL® MC-102 are summarized in the table below. These values are critical for formulation development, ensuring batch-to-batch consistency and predicting manufacturing performance.

Property	Value	Units
Bulk Density	0.3	g/cm <sup>3</sup>
Tapped Density	0.45	g/cm <sup>3</sup>
True Density	1.54	g/cm <sup>3</sup>
Specific Surface Area	1.4	m <sup>2</sup> /g
Angle of Repose	33.8	°
Loss on Drying (Max)	7	%
Mean Particle Size	~100	µm

Data sourced from Roquette's technical documentation.

## Detailed Experimental Protocols

The determination of the physicochemical properties of MICROCEL® MC-102 adheres to standardized pharmacopeial methods to ensure accuracy and reproducibility. The following are detailed summaries of the methodologies for key experiments.

### Bulk Density and Tapped Density

These properties are determined according to the harmonized methods outlined in the United States Pharmacopeia (USP) chapter <616> Bulk Density and Tapped Density of Powders and the European Pharmacopoeia (Ph. Eur.) chapter 2.9.34. Bulk Density and Tapped Density of Powders.

#### Method I: Measurement in a Graduated Cylinder

- Sample Preparation: A sufficient quantity of the powder is passed through a 1.0 mm sieve to break up any agglomerates.
- Bulk Density Determination:
  - An accurately weighed sample of the powder is gently introduced into a dry graduated cylinder without compacting.

- The unsettled apparent volume ( $V_0$ ) is read to the nearest graduated unit.
- The bulk density is calculated as the ratio of the mass of the powder to its unsettled apparent volume.
- Tapped Density Determination:
  - The graduated cylinder containing the sample is mechanically tapped by raising the cylinder and allowing it to drop under its own weight. This can be done from a height of  $14 \pm 2$  mm at a nominal rate of 300 taps per minute or from a height of  $3 \pm 0.2$  mm at a nominal rate of 250 taps per minute.
  - The tapped volume is recorded after a specified number of taps (e.g., 10, 500, and 1250 taps). Tapping is continued until the difference between two successive volume readings is less than a specified percentage.
  - The tapped density is calculated as the ratio of the mass of the powder to its final tapped volume.

## Particle Size Distribution by Analytical Sieving

The particle size distribution is determined following the procedures in USP chapter <786> Particle Size Distribution Estimation by Analytical Sieving and Ph. Eur. chapter 2.9.38. Particle-size distribution estimation by analytical sieving. This method is suitable for powders where at least 80% of the particles are larger than 75  $\mu\text{m}$ .

- Apparatus: A set of standard analytical sieves with square apertures, nested in order of decreasing aperture size from top to bottom, with a collecting pan at the base.
- Procedure:
  - An accurately weighed test specimen (typically at least 25 g) is placed on the top sieve.
  - The nest of sieves is subjected to mechanical agitation for a fixed period, typically 5 minutes.
  - The material retained on each sieve and in the collecting pan is carefully collected and weighed.

- The sieving and weighing process is repeated until the weight on any of the sieves does not change by more than a specified amount (e.g., 5%) of the previous weight.
- The weight percentage of powder in each sieve size range is then calculated.

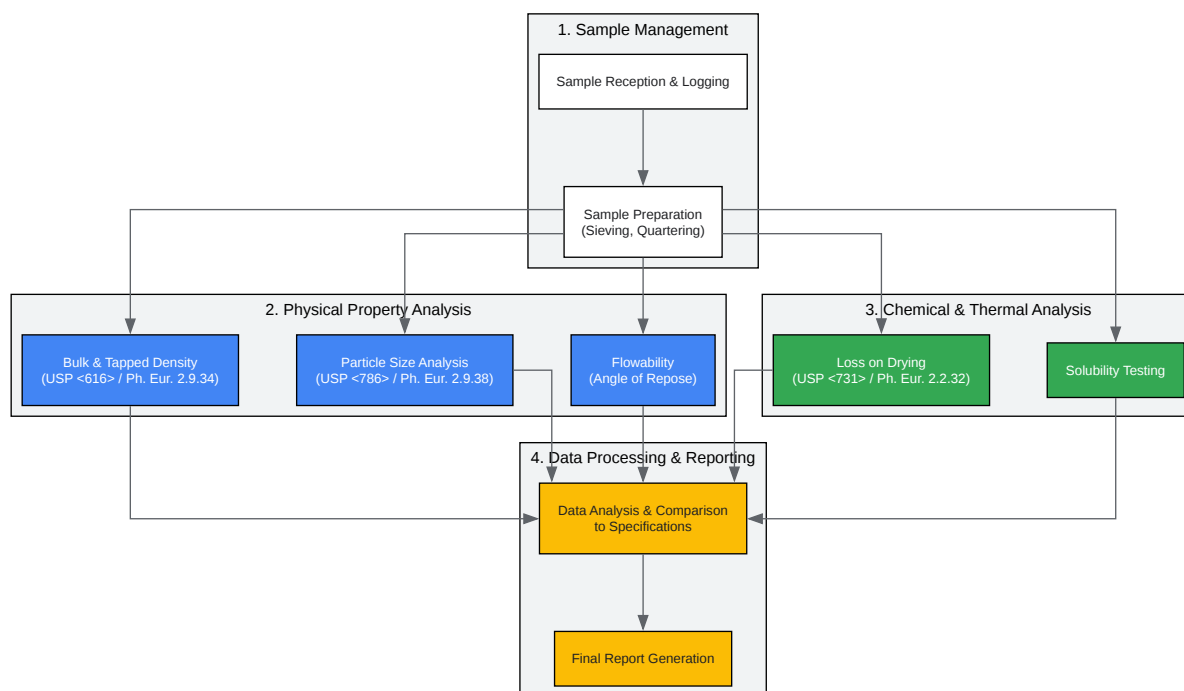
## Loss on Drying (Moisture Content)

The loss on drying is determined as per USP chapter <731> Loss on Drying and Ph. Eur. chapter 2.2.32. Loss on Drying. This test measures the amount of volatile matter, which for microcrystalline cellulose is primarily water, driven off under specified conditions.

- Apparatus: A drying oven capable of maintaining a uniform temperature and a tared, glass-stoppered, shallow weighing bottle.
- Procedure:
  - The weighing bottle is pre-dried under the same conditions to be used in the test.
  - 1 to 2 grams of the test sample is placed in the tared weighing bottle and accurately weighed.
  - The sample is distributed as evenly as practicable to a depth of about 5 mm.
  - The loaded bottle is placed in the drying oven, the stopper is removed, and the sample is dried at a specified temperature (typically 105 °C for microcrystalline cellulose) for a specified duration (e.g., 3 hours).
  - After drying, the bottle is closed, removed from the oven, and allowed to cool to room temperature in a desiccator before being weighed again.
  - The loss on drying is calculated as the percentage of weight lost from the original sample.

## Visualized Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of MICROCEL® MC-102.



[Click to download full resolution via product page](#)

### Physicochemical Characterization Workflow for MICROCEL® MC-102

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. roquette.com [roquette.com]
- 2. roquette.com [roquette.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. roquette.com [roquette.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of MICROCEL® MC-102]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567640#what-are-the-physicochemical-properties-of-microcel-mc-12]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)